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1. Introduction

ICA-105574 is a potent and specific small molecule activator of the human Ether-à-go-go-

Related Gene (hERG) potassium channel, also known as KCNH2 or Kv11.1. This channel is

fundamentally responsible for conducting the rapid delayed rectifier potassium current (I_Kr), a

critical component in the repolarization phase of the cardiac action potential.[1][2] The primary

mechanism of action for ICA-105574 is the removal of the hERG channel's intrinsic C-type

inactivation, which significantly potentiates the I_Kr current.[3][4] This property makes ICA-
105574 an invaluable research tool for investigating cardiac repolarization, developing potential

antiarrhythmic therapies for Long QT Syndrome (LQTS), and studying the mechanisms of drug-

induced arrhythmias.

2. Mechanism of Action

ICA-105574 enhances hERG channel activity by directly interfering with its inactivation

process. In normal physiology, the hERG channel undergoes rapid, voltage-dependent C-type

inactivation, which limits outward potassium flow during the plateau of the action potential.[1][4]

ICA-105574 binds to a hydrophobic pocket within the channel's pore domain, involving

residues in the S5, S6, and pore helix regions.[4][5] This binding allosterically modifies the

channel's conformation, making the inactivated state energetically unfavorable. The result is a

profound positive shift in the voltage dependence of inactivation, effectively removing this

intrinsic braking mechanism and leading to a sustained outward I_Kr current.[1][4] This
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sustained current accelerates the repolarization of the cardiomyocyte, thereby shortening the

action potential duration (APD).[3][6]

Molecular Level

Cellular & Organ Level

ICA-105574

hERG (Kv11.1) Channel
Pore Domain

Binds to

C-type Inactivation

Inhibits

Undergoes

Increased IKr Current
(K+ Efflux)

Conducts

Limits

Accelerated
Repolarization

Shortened Action
Potential Duration (APD)

Shortened
QT Interval

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.medchemexpress.com/ica-105574.html
https://pubmed.ncbi.nlm.nih.gov/24041920/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Mechanism of ICA-105574 on cardiac repolarization.

3. Key Applications

Reversal of Long QT Syndrome (LQTS) Phenotypes: Impaired hERG function, due to

genetic mutations (LQT2) or drug-induced block, leads to reduced I_Kr, prolonged APD, and

an increased risk of fatal arrhythmias like Torsades de Pointes (TdP).[2][6] ICA-105574 can

be used in cellular and animal models of LQTS to rescue channel function, shorten the APD,

and prevent arrhythmias.[6][7][8]

Investigation of Cardiac Repolarization Dynamics: As a specific I_Kr activator, ICA-105574
allows researchers to precisely modulate the repolarization phase of the action potential,

helping to dissect the role of I_Kr in both normal and pathological cardiac electrophysiology.

Modeling of Short QT Syndrome (SQTS): While beneficial in LQTS, excessive activation of

hERG can lead to an abnormal shortening of the QT interval, a condition known as SQTS,

which also carries arrhythmia risk.[4][9] Higher concentrations of ICA-105574 can be used to

pharmacologically model SQTS, providing a platform to study its underlying arrhythmogenic

mechanisms.[6][7]

4. Data Presentation: Pharmacological & Electrophysiological Effects

The following tables summarize the quantitative effects of ICA-105574 reported across various

experimental models.

Table 1: Pharmacological Properties of ICA-105574
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Parameter Value Channel Species/Model Citation

EC₅₀

(Activation)
0.5 ± 0.1 µM hERG Not Specified [3][10]

EC₅₀ (Activation) 0.42 µM hERG HEK Cells [9]

Hill Slope (nₕ) 3.3 ± 0.2 hERG Not Specified [3][10]

Inactivation V₁/₂

Shift
+183 mV hERG Not Specified [1][4]

IC₅₀ (Inhibition)
1.38 ± 0.04 µM

(Peak)
hEAG1

Xenopus

Oocytes
[1]

| IC₅₀ (Inhibition) | 0.44 ± 0.03 µM (End) | hEAG1 | Xenopus Oocytes |[1] |

Table 2: Electrophysiological Effects of ICA-105574

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.medchemexpress.com/ica-105574.html
https://www.medchemexpress.cn/ica-105574.html
https://pubmed.ncbi.nlm.nih.gov/23238536/
https://www.medchemexpress.com/ica-105574.html
https://www.medchemexpress.cn/ica-105574.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3984452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608434/
https://www.benchchem.com/product/b1674253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effect Concentration Model System Observations Citation

APD Shortening 3-10 µM
Guinea Pig
Ventricular
Myocytes

Concentration-
dependent
shortening.

[3]

APD Shortening 3 µM

Guinea Pig

Ventricular

Myocytes

~70% reduction

in APD.
[4]

QT/QTc Interval Not specified

Langendorff-

perfused Guinea

Pig Hearts

Significant

shortening.
[6][9]

QT/QTc Interval
10 mg/kg (in

vivo)

Anesthetized

Dogs

Significant

shortening; free

plasma

concentration

~1.7 µM.

[9]

Arrhythmia

Prevention
Not specified

Intact Guinea Pig

Hearts

Prevented

arrhythmias

induced by I_Kr

and I_Ks

inhibitors.

[6]

| Current Rescue | Not specified | Cellular models of LQT2 mutations | Restored I_Kr in A561V

and G628S mutations. |[7][8] |

Protocols: Using ICA-105574 in Research
Protocol 1: In Vitro Characterization of hERG Current Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the

effect of ICA-105574 on hERG channels expressed in a heterologous system (e.g., HEK293

cells).

Objective: To quantify the potentiation of I_Kr by ICA-105574 and determine its EC₅₀.
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Materials:

HEK293 cells stably expressing hERG channels.

Cell culture reagents (DMEM, FBS, etc.).

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

7.4 with NaOH).

Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH

7.2 with KOH).

ICA-105574 stock solution (e.g., 10 mM in DMSO).

Methodology:

Cell Preparation: Culture hERG-expressing HEK293 cells to 70-80% confluency.

Dissociate cells for patch-clamp recording.

Recording Setup: Establish a whole-cell patch-clamp configuration. Maintain holding

potential at -80 mV.

Voltage Protocol: Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the

channels, followed by a repolarizing step to -50 mV to measure the tail current. This

protocol allows for the assessment of channel activation and deactivation.

Baseline Recording: Record baseline hERG currents in the external solution (vehicle

control).

Drug Application: Perfuse the cell with increasing concentrations of ICA-105574 (e.g., 0.01

µM to 10 µM) and record the steady-state current at each concentration.

Data Analysis: Measure the peak tail current amplitude at -50 mV for each concentration.

Normalize the data to the baseline current and fit to a Hill equation to determine the EC₅₀

and Hill slope.
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Workflow for patch-clamp analysis of ICA-105574.
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Protocol 2: Assessment of APD in Isolated Ventricular Myocytes

This protocol details how to measure changes in action potential duration in primary

cardiomyocytes in response to ICA-105574.

Objective: To determine the effect of ICA-105574 on the repolarization phase of the cardiac

action potential.

Materials:

Isolated ventricular myocytes (e.g., from guinea pig or rabbit).

Tyrode's solution (external solution).

Standard internal patch-clamp solution.

ICA-105574 stock solution.

Methodology:

Cell Preparation: Isolate single ventricular myocytes using established enzymatic digestion

protocols.

Recording Setup: Obtain a whole-cell configuration in current-clamp mode.

Action Potential Elicitation: Elicit action potentials by injecting short (2-4 ms)

suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

Baseline Recording: Record stable baseline action potentials for several minutes in

Tyrode's solution (vehicle control).

Drug Application: Perfuse the myocyte with a known concentration of ICA-105574 (e.g., 1

µM or 3 µM).[3]

Data Analysis: After the drug effect has reached a steady state, record the action

potentials. Measure the APD at 50% and 90% repolarization (APD₅₀ and APD₉₀).

Compare the APD values before and after drug application.
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Protocol 3: Ex Vivo Evaluation of QT Interval in a Langendorff-Perfused Heart

This protocol outlines the procedure for assessing the effects of ICA-105574 on the

electrocardiogram (ECG) in an isolated, retrogradely perfused heart.

Objective: To evaluate the integrated effect of ICA-105574 on cardiac electrical activity,

specifically the QT interval.

Materials:

Animal heart (e.g., guinea pig, rabbit).

Langendorff perfusion system.

Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂.

ECG recording electrodes and acquisition system.

ICA-105574 stock solution.

Methodology:

Heart Isolation: Excise the heart and cannulate the aorta on the Langendorff apparatus.

Perfusion: Begin retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a

constant pressure or flow.

Stabilization & Recording: Allow the heart to stabilize for at least 20-30 minutes. Place

ECG electrodes on the surface of the ventricles to record a pseudo-ECG.

Baseline Measurement: Record a stable baseline ECG for 10-15 minutes.

Drug Administration: Introduce ICA-105574 into the perfusate at the desired final

concentration.

Data Acquisition: Continuously record the ECG throughout the drug perfusion period until

a steady-state effect is observed.
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Data Analysis: Measure the heart rate and QT interval from the ECG recordings. Correct

the QT interval for heart rate (QTc) using an appropriate formula (e.g., Bazett's or

Fridericia's). Compare baseline QTc to the QTc during drug perfusion.
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Begin Retrograde Perfusion
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Allow Stabilization (20-30 min)

Record Baseline ECG

Administer ICA-105574
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Workflow for ex vivo Langendorff heart experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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